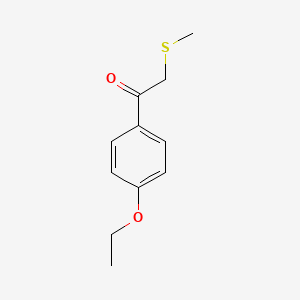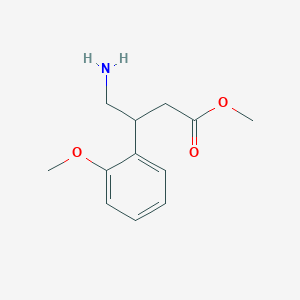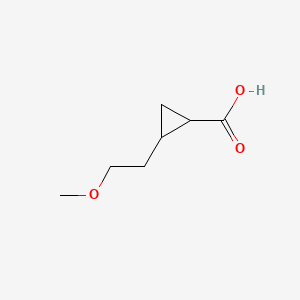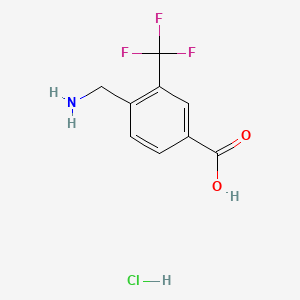![molecular formula C12H16BNO4 B15312289 [3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
[3-(Oxane-2-amido)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Oxane-2-amido)phenyl]boronic acid is an organoboron compound with a molecular formula of C12H16BNO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an oxane-2-amido group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for [3-(Oxane-2-amido)phenyl]boronic acid are not well-documented in the literature. the general principles of large-scale synthesis of boronic acids involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Oxane-2-amido)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted phenyl derivatives.
Applications De Recherche Scientifique
[3-(Oxane-2-amido)phenyl]boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [3-(Oxane-2-amido)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is mediated by the boronic acid group, which can form cyclic esters with diols. The molecular targets and pathways involved include the inhibition of enzymes that contain diol groups, such as proteases and glycosidases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the oxane-2-amido group, making it less specific in its interactions with biomolecules.
Borinic acids: Contain two C-B bonds and one B-O bond, resulting in different reactivity and applications.
BODIPY dyes containing boronic acid: Used for fluorescent labeling and sensing applications.
Uniqueness
[3-(Oxane-2-amido)phenyl]boronic acid is unique due to the presence of the oxane-2-amido group, which enhances its specificity and binding affinity for certain biomolecules. This makes it particularly valuable in applications requiring high selectivity, such as in the development of sensors and therapeutic agents.
Propriétés
Formule moléculaire |
C12H16BNO4 |
|---|---|
Poids moléculaire |
249.07 g/mol |
Nom IUPAC |
[3-(oxane-2-carbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c15-12(11-6-1-2-7-18-11)14-10-5-3-4-9(8-10)13(16)17/h3-5,8,11,16-17H,1-2,6-7H2,(H,14,15) |
Clé InChI |
YCULQLCSFCCNTD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)NC(=O)C2CCCCO2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)



![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)




![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)


![2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)
